molecular formula C9H16N4 B13069413 7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13069413
M. Wt: 180.25 g/mol
InChI Key: XHYWKYFOUFDLLE-UHFFFAOYSA-N
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Description

7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system containing both triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another approach utilizes enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly method .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation can be particularly advantageous for industrial applications due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the DNA damage response . The compound binds to the active site of the enzyme, preventing its activity and thereby affecting the repair of DNA double-strand breaks.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA-PK sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

7-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H16N4/c1-6(2)8-11-9-10-5-4-7(3)13(9)12-8/h6-7H,4-5H2,1-3H3,(H,10,11,12)

InChI Key

XHYWKYFOUFDLLE-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=NN12)C(C)C

Origin of Product

United States

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